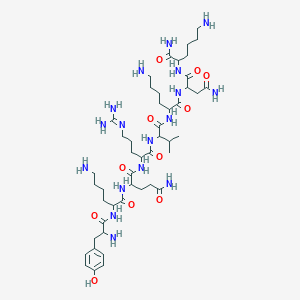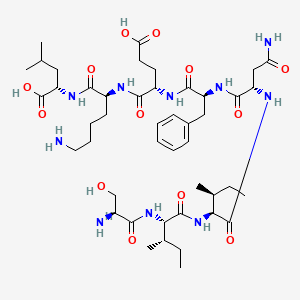
372146-18-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
372146-18-4, also known as IKKγ NBD Inhibitory Peptide, is a NEMO-binding domain peptide (NBD peptide) corresponding to the NEMO amino-terminal alpha-helical region . It has been shown to block TNF-alpha-induced NF-kB activation .
Molecular Structure Analysis
The molecular formula of IKKγ NBD Inhibitory Peptide is C170H259N49O42S1 . The exact structure is complex due to the large number of atoms and the presence of multiple amino acids.Chemical Reactions Analysis
As a peptide, IKKγ NBD Inhibitory Peptide is involved in biological reactions rather than traditional chemical reactions. It acts by disrupting the interaction between IKKγ/NEMO-binding domain (NBD) with IKKα and IKKβ, thus blocking TNF-α-induced NF-kB activation .Physical And Chemical Properties Analysis
The molecular weight of IKKγ NBD Inhibitory Peptide is 3693.3 . It is soluble in water . The peptide should be stored at -20°C .Scientific Research Applications
Understanding the Role of Science in Society
- Presidential Address on Science : Science explores the universe's mysteries, creating applications and technologies benefiting humanity and generating wealth. This encompasses the theme of "Beauty and Benefits of Science" (Press, 2013).
Data Sharing in Scientific Research
- Data Sharing Practices among Scientists : The 21st-century scientific research is data-intensive and collaborative. Data sharing is crucial for verifying results and extending research, but scientists face challenges like insufficient time and funding (Tenopir et al., 2011).
Advancements in Toxicology and Chemical Hazard Characterization
- Tox21 Update on Chemical Hazards : This collaboration aims to shift chemical hazard assessments from animal studies to target-specific, mechanism-based observations using in vitro assays. This approach incorporates systems biology into toxicology (Tice et al., 2013).
The Importance of Scientific Credibility
- Believing in Science for Credibility : Addressing the loss of scientific credibility in the context of misinformation is crucial. Education on scientific goals, methods, and rigorous methodology is vital for reinforcing scientific credibility (Vekemans, 2023).
The Role of Scientific Research in Technological Development
- Lab-scale Intervention in Science : Technological advancements like mobile phones and social networks have roots in scientific research. Ethical, legal, and social aspects are increasingly important in guiding research respecting societal concerns (Schuurbiers & Fisher, 2009).
Enhancing Programming Productivity in Scientific Applications
- Scientific Software Frameworks and Grid Computing : Scientific research applications often use traditional programming languages, but modern frameworks and software toolkits can enhance development and maintenance (Appelbe et al., 2007).
Investigator Responsibilities in Clinical Research
- Clinical Trials and Basic Science Research : Clinical trials translate basic science research into therapeutics. The principal investigators of these trials have significant responsibilities for compliance and maintaining public trust (Feehan & Garcia-Diaz, 2020).
Pharmacy Students' Perspectives on Scientific Research
- Pharmacy Students’ View on Research : Pharmacy and medical students show significant participation and positive attitudes towards scientific research, indicating the need to foster a research culture (Asdaq et al., 2022).
Clinical Knowledge Beyond Quantitative Measures
- Clinical Knowledge in Medical Science : Clinical decisions in medicine involve more than just controlled experiment results, including interpretive action, communication, and experiences (Malterud, 2001).
Crowdsourcing in Scientific Research
- Crowdsourcing for Accelerating Scientific Discoveries : Distributed scientific research through crowdsourcing can maximize resources, promote inclusiveness, transparency, and increase the rigor and reliability of scientific findings (Uhlmann et al., 2019).
Translational Research in Nursing Science
- Translational Research in Healthcare : The application of basic healthcare science findings to clinical practice is critical. Nurse scientists play a vital role in this translational research, bridging data from clinical settings to basic and applied research (Grady, 2010).
Enhancing Collaborative Science through Hackathons
- Hackathons in Scientific Research : Hackathons can enhance collaborative science, enabling peer review before publishing, cross-validating study designs, and driving reproducibility of scientific analyses (Ghouila et al., 2018).
The Impact of Scientific Research Applications and Usage
- Big Data in Scientific Research : Scientific research increasingly involves big data, exemplified by the discovery of the Higgs boson particle, showcasing the impact of infrastructure technologies in scientific discoveries (Krishnan, 2020).
In-House Scientific Research in the Pharmaceutical Industry
- Competitive Advantages from In-House Research : In-house scientific research in pharmaceutical companies enhances the ability to leverage external scientific knowledge for innovation and development (Gambardella, 1992).
Electrochemical Behavior in Scientific Research
- Thin Film Analogs Study : This research, supported by the US Air Force Office of Scientific Research, explores the electrochemical behavior of thin film analogs, contributing to the understanding of material properties (Ramgopal et al., 2001).
The Integration of Complementary and Alternative Medicine
- Integration Policies in Healthcare Science : The integration of complementary and alternative medicine (CAM) into conventional medical practices is guided by scientific research, balancing complementary versus alternative usages (Hess, 2002).
Research Metrics in Scientific Progress
- Importance of Research Metrics : The increasing reliance on research metrics like Journal Impact Factor and h-index highlights the significance of publishing in academic and medical cultures (Grech & Rizk, 2018).
Software Design for Scientists
- Empowering Scientists through Software : The Taverna Workbench and myExperiment social website exemplify principles of designing software and engaging users to empower scientists in the digital age (Roure & Goble, 2009).
Scientific Rigor and Reproducibility
- Rigor in Scientific Research : Rigor and reproducibility are essential for advancing science, particularly in clinical trials. Applying rigorous methods ensures robust, unbiased experimental design and interpretation (Hofseth, 2017).
Mechanism of Action
properties
CAS RN |
372146-18-4 |
|---|---|
Product Name |
372146-18-4 |
Molecular Formula |
C₁₇₀H₂₅₉N₄₉O₄₂S₁ |
Molecular Weight |
3693.30 |
sequence |
One Letter Code: DRQIKIWFQNRRMKWKKTALDWSWLQTE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








